Regiochemically Defined N1-Pyrrole Scaffold as the Direct Precursor for Biologically Active RDS 60‑Type Carbamates
The N1‑pyrrol‑1‑ylmethyl architecture of CAS 139003‑45‑5 is the exact core scaffold required for synthesizing the (1H‑pyrrol‑1‑yl)methyl‑1H‑benzoimidazole carbamate ester derivative RDS 60, a structural analog of nocodazole that demonstrated potent microtubule‑targeting antitumor activity in head and neck squamous cell carcinoma (HNSCC) cell lines [1]. In direct head‑to‑head comparison with nocodazole (a C‑2 carbamate benzimidazole), RDS 60 retained the ability to block the G₂/M cell cycle phase and induce apoptosis, but critically exhibited selectivity — significantly inhibiting HNSCC replication without inducing important cytotoxic effects on normal human dermal fibroblasts and keratinocytes [1]. In contrast, the C‑2 substituted regioisomer (CAS 383142‑55‑0) offers a different substitution vector that is incompatible with the N1‑carbamate derivatization route described for RDS 60 .
| Evidence Dimension | Biological activity of carbamate ester derivative derived from the N1-pyrrol-1-ylmethyl scaffold vs. nocodazole |
|---|---|
| Target Compound Data | RDS 60 (derived from CAS 139003‑45‑5 scaffold): blocked G₂/M phase at 1 μM; induced apoptosis at 2 μM; inhibited HNSCC cell replication without important cytotoxicity to normal fibroblasts/keratinocytes [1] |
| Comparator Or Baseline | Nocodazole (C‑2 carbamate benzimidazole): also depolymerizes microtubules and arrests cell cycle, but lacks the tissue‑selectivity profile demonstrated by RDS 60 [1] |
| Quantified Difference | RDS 60 (N1‑pyrrol‑1‑ylmethyl scaffold): selective antitumor activity; qualitative differentiation in normal‑cell sparing profile vs. comparator nocodazole [1] |
| Conditions | Human HNSCC cell lines (two lines); human dermal fibroblasts; human keratinocytes; 24 h treatment with 1 μM and 2 μM RDS 60 [1] |
Why This Matters
A procurement decision that selects the correct regioisomer (N1‑pyrrol‑1‑ylmethyl) directly determines whether the investigator can access the RDS 60‑type derivatization pathway and its associated selectivity advantage over generic nocodazole analogs.
- [1] Nicolai, A., Madia, V.N., Messore, A. et al. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Pharmaceuticals 2021, 14(6), 564. DOI: 10.3390/ph14060564 View Source
